Pawhuskin B

Description

Overview of Stilbenoids and Prenylated Natural Products in Chemical Biology

Stilbenoids are a class of phenolic compounds characterized by a C6-C2-C6 backbone structure. wikipedia.org They are synthesized by plants through the phenylpropanoid pathway and often act as phytoalexins, which are antimicrobial substances produced by plants to defend against pathogens. wikipedia.orgnih.gov A well-known example of a stilbenoid is resveratrol (B1683913), found in grapes and other plants, which has been studied for its potential health benefits. wikipedia.orgbohrium.com Stilbenoids can exist as monomers, dimers, or more complex oligomers and can be found in various plant families, including Cyperaceae and Vitaceae. wikipedia.orgbohrium.com Their biological activities are diverse, with research indicating potential antioxidant, anti-inflammatory, and anticancer properties. nih.govresearchgate.net

Prenylated natural products are molecules that have undergone prenylation, a biochemical process that involves the addition of hydrophobic isoprenoid moieties, such as dimethylallyl, geranyl, or farnesyl groups, to a precursor molecule. stanford.eduresearchgate.net This modification can significantly alter the biological activity and lipophilicity of the parent compound, often enhancing its therapeutic potential. stanford.eduacs.org The addition of a prenyl group can lead to a diverse array of complex chemical structures with a broad range of biological functions, including antimicrobial, anti-inflammatory, and anticancer effects. stanford.edu Enzymes known as prenyltransferases are responsible for catalyzing this specific attachment of the isoprenoid chain to various acceptor molecules, including aromatic compounds like stilbenoids. stanford.eduresearchgate.net

Discovery Context and Academic Significance of Pawhuskin B

This compound was first isolated from Dalea purpurea, a plant commonly known as purple prairie clover, which is native to North America. uiowa.eduuiowa.edu The discovery of this compound, along with its analogs Pawhuskin A and C, was reported in 2004 by Belofsky and his colleagues. uiowa.edunih.gov The name "Pawhuskin" is derived from Pawhuska, Oklahoma, a location near where the plant samples were originally collected. smolecule.comwikipedia.org

The academic significance of the Pawhuskin compounds stems from their demonstrated affinity for opioid receptors, a surprising finding for non-nitrogenous natural products. uiowa.edunih.gov While Pawhuskin A exhibited the most potent activity in initial opioid receptor assays, this compound also showed interaction, albeit weaker. smolecule.comwikipedia.org This discovery has spurred further research into the synthesis and structure-activity relationships of these compounds, highlighting the potential for developing novel therapeutic agents from natural sources. uiowa.eduresearchgate.net The unique structure of this compound, featuring a pyranostilbene core, has also made it a target for total synthesis, contributing to the development of new synthetic methodologies in organic chemistry. thieme-connect.com

Classification and Structural Context within the Pawhuskin Series

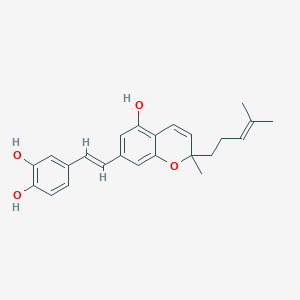

This compound is classified as a prenylated stilbenoid. ontosight.ai Its core structure is a stilbene (B7821643), which is a 1,2-diphenylethylene nucleus, and it is modified with a prenyl group that has cyclized to form a chromene ring. wikidata.org This places it within the broader family of pyranostilbenes. thieme-connect.com

The Pawhuskin series consists of three main compounds: Pawhuskin A, B, and C, all isolated from Dalea purpurea. nih.gov They share a common stilbenoid framework but differ in their prenylation patterns.

Pawhuskin A is doubly prenylated with a geranyl group and a prenyl group attached to the stilbene backbone. nih.govsmolecule.com It has shown the highest affinity for opioid receptors among the three. smolecule.comwikipedia.org

This compound is distinguished by its chromene ring, formed from a prenyl substituent. Its binding affinity to opioid receptors is weaker than that of Pawhuskin A. smolecule.com

Pawhuskin C is the simplest of the three, being a mono-prenylated stilbene. nih.gov

The structural differences between these compounds, particularly the nature and placement of the isoprenoid side chains, are responsible for their varying biological activities.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₄H₂₆O₄ | wikidata.org |

| Molecular Weight | 378.5 g/mol | |

| IUPAC Name | 4-[(E)-2-[5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)chromen-7-yl]ethenyl]benzene-1,2-diol | wikidata.org |

| InChIKey | UAIWPLZXOFABMI-VOTSOKGWSA-N | wikidata.org |

| CAS Number | 656235-32-4 | wikidata.org |

Table 2: Comparison of Pawhuskin Compounds

| Compound | Key Structural Feature | Opioid Receptor Binding Affinity (Kᵢ) | Source |

|---|---|---|---|

| Pawhuskin A | Doubly prenylated (geranyl and prenyl groups) | 0.29 ± 0.11 µM | smolecule.com |

| This compound | Chromene ring from cyclized prenyl group | 4.2–11.4 μM | smolecule.com |

Structure

3D Structure

Properties

Molecular Formula |

C24H26O4 |

|---|---|

Molecular Weight |

378.5 g/mol |

IUPAC Name |

4-[(E)-2-[5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)chromen-7-yl]ethenyl]benzene-1,2-diol |

InChI |

InChI=1S/C24H26O4/c1-16(2)5-4-11-24(3)12-10-19-21(26)14-18(15-23(19)28-24)7-6-17-8-9-20(25)22(27)13-17/h5-10,12-15,25-27H,4,11H2,1-3H3/b7-6+ |

InChI Key |

UAIWPLZXOFABMI-VOTSOKGWSA-N |

Isomeric SMILES |

CC(=CCCC1(C=CC2=C(C=C(C=C2O1)/C=C/C3=CC(=C(C=C3)O)O)O)C)C |

Canonical SMILES |

CC(=CCCC1(C=CC2=C(C=C(C=C2O1)C=CC3=CC(=C(C=C3)O)O)O)C)C |

Synonyms |

pawhuskin B |

Origin of Product |

United States |

Isolation and Purification Methodologies

Botanical Source and Extraction Techniques for Pawhuskin B

This compound is a naturally occurring geranyl stilbene (B7821643) isolated from the plant Dalea purpurea, commonly known as purple prairie clover. smolecule.comacs.orgresearchgate.net This perennial legume belongs to the Fabaceae family and is native to the prairie ecosystems of North America. The initial discovery and isolation of this compound, along with its analogs Pawhuskin A and C, originated from specimens of Dalea purpurea collected near Pawhuska, Oklahoma. smolecule.comacs.org

The extraction process commences with the collection of the plant material. Researchers have utilized organic solvents to create an initial extract from the plant matter. acs.orgresearchgate.net Specifically, a methanolic extract of Dalea purpurea has been shown to contain this compound and other related compounds. researchgate.netmdpi.com This initial solvent extraction serves to separate a wide range of chemical constituents from the solid plant material, resulting in a crude extract that requires further purification to isolate the target compound.

Table 1: Botanical Source and Extraction of this compound

| Parameter | Description | Source(s) |

|---|---|---|

| Botanical Source | Dalea purpurea Vent. (Purple Prairie Clover) | smolecule.comacs.orgresearchgate.net |

| Family | Fabaceae | |

| Geographic Origin of Source Material | Pawhuska, Oklahoma, USA | smolecule.comacs.org |

| Initial Extraction Method | Solvent Extraction | smolecule.com |

| Specific Solvent Used | Methanol (B129727) | researchgate.netmdpi.com |

Chromatographic and Spectroscopic Methods for Isolation

Following the initial solvent extraction, a multi-step purification process is employed to isolate this compound from the complex mixture of the crude extract. This process relies heavily on various chromatographic and spectroscopic techniques.

The primary fractionation of the crude methanol extract is achieved using silica (B1680970) gel vacuum liquid chromatography (VLC). researchgate.netmdpi.com This technique allows for a preliminary separation of compounds based on their polarity. Subsequently, fractions containing the target compound undergo further purification, most commonly through flash column chromatography. researchgate.netacs.orgnih.gov This method utilizes a stationary phase, such as silica gel, and a mobile phase consisting of a solvent gradient, typically a mixture of hexane (B92381) and ethyl acetate, to achieve a finer separation. researchgate.net The purity of the isolated fractions is often monitored and confirmed by high-performance liquid chromatography (HPLC). mdpi.com

Once isolated, the definitive identification and structural elucidation of this compound are accomplished using spectroscopic methods. acs.orgresearchgate.net High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental formula of the compound. acs.org Nuclear magnetic resonance (NMR) spectroscopy, including proton (¹H NMR), carbon-13 (¹³C NMR), and various two-dimensional (2D) techniques, provides detailed information about the compound's atomic connectivity and stereochemistry, ultimately confirming the structure of this compound. acs.org

Table 2: Techniques for the Isolation and Identification of this compound

| Technique | Purpose | Details | Source(s) |

|---|---|---|---|

| Vacuum Liquid Chromatography (VLC) | Initial fractionation of crude extract | Stationary Phase: Silica Gel | researchgate.netmdpi.com |

| Flash Column Chromatography | Purification of fractions | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate gradient | researchgate.netnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Confirms the presence of a single compound | mdpi.com |

| High-Resolution Mass Spectrometry (HRMS) | Structural Elucidation | Determines exact molecular formula | acs.orgresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | ¹H, ¹³C, and 2D NMR experiments determine the chemical structure | acs.orgresearchgate.net |

Structural Elucidation and Confirmation

Advanced Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural elucidation of natural products like Pawhuskin B. A suite of advanced spectroscopic methods has been employed to piece together its complex structure from various analytical perspectives. thieme-connect.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are critical for assigning the specific stereochemical and regiochemical features of the molecule. thieme-connect.com

Analysis of the ¹H NMR spectrum provides information about the electronic environment of the hydrogen atoms. For instance, the presence of two vinyl protons with a large coupling constant (J) of 16.4 Hz confirms the trans-stilbene (B89595) geometry of the central olefinic bond. Furthermore, a singlet signal observed at approximately 5.95 ppm is indicative of a proton attached to a carbon in a pyran ring, confirming the presence of this heterocyclic system.

¹³C NMR spectroscopy complements the proton data by providing the carbon framework of the molecule. Key signals in the ¹³C NMR spectrum, such as those at approximately 164.2 ppm and 102.3 ppm, are characteristic of the pyran ring carbons, further validating the presence of the chromene ring with its specific methyl-pentenyl chain. The complete assignment of proton and carbon signals is typically achieved using 2D NMR experiments like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), which reveal proton-proton and proton-carbon connectivities, respectively.

Table 1: Key ¹H and ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Signal Type | Chemical Shift (δ) in ppm | Inferred Structural Feature |

|---|---|---|---|

| ¹H | Doublet | 6.85 (J = 16.4 Hz) | trans-Stilbene vinyl proton |

| ¹H | Doublet | 6.45 (J = 16.4 Hz) | trans-Stilbene vinyl proton |

| ¹H | Singlet | 5.95 | Pyran ring proton (H-2) |

| ¹³C | N/A | 164.2 | Pyran ring carbon (C-1) |

| ¹³C | N/A | 102.3 | Pyran ring carbon (C-2) |

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise elemental composition of this compound. This technique measures the mass-to-charge ratio of an ion with very high accuracy, allowing for the calculation of its molecular formula. The structures of the pawhuskin family of compounds, including this compound, were determined using HRMS in conjunction with NMR. For related prenylated stilbenes isolated from Artocarpus styracifolius, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was utilized to establish their molecular formulas. thieme-connect.comthieme-connect.com For a compound with the molecular formula C₂₄H₂₈O₄, HRESIMS analysis in negative ion mode would show a peak for the deprotonated molecule [M-H]⁻. thieme-connect.com This precise mass measurement confirms the elemental composition and corroborates the structural information derived from NMR spectroscopy.

In addition to NMR and MS, other spectroscopic techniques like Infrared (IR) and Ultraviolet (UV) spectroscopy provide supplementary information for the structural elucidation of this compound. thieme-connect.com IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum would be expected to show characteristic absorption bands for hydroxyl (-OH) groups and aromatic (C=C) bonds. UV spectroscopy provides information about the conjugated systems within the molecule. The dihydrostilbene chromophore present in related compounds gives rise to characteristic absorption maxima, which helps to confirm the core structure of this compound. thieme-connect.com

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Structure

Crystallographic Studies and Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. libretexts.org This technique involves diffracting X-rays through a single crystal of the compound. libretexts.org While it is a critical tool for resolving stereochemical ambiguities, especially for novel derivatives, specific single-crystal X-ray analysis data for this compound is not widely reported in the available literature. For related compounds, this method has been used to unambiguously establish the planar pyranostilbene framework and the regiochemistry of its substituents. The determination of the absolute configuration is crucial, and for some complex natural products, this has been achieved through methods like quantum chemical Circular Dichroism (CD) calculations when suitable crystals for X-ray analysis could not be obtained. researchgate.net

Computational Approaches in Structural Verification

Computational methods, particularly molecular docking studies, have been employed to investigate the interactions of this compound with biological targets, which indirectly helps in verifying its structural features. nih.govresearchgate.net In one study, both stereoisomers of this compound were docked into the active site of the Hepatitis C virus (HCV) NS5B polymerase. nih.govresearchgate.net The results indicated that both forms of this compound could form very stable interactions within the active site, suggesting they are good candidates as competitive inhibitors. nih.govresearchgate.net Such in silico studies rely on an accurate 3D model of the ligand (this compound) and can provide insights into the structure-activity relationship. The process involves using software like GOLD or AutoDock Vina to predict the binding conformation and affinity of the molecule to a protein target. nih.govresearchgate.net These computational simulations, when correlated with experimental bioactivity data, lend further support to the elucidated structure. thieme-connect.com

Chemical Synthesis Approaches to Pawhuskin B

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, revealing potential synthetic pathways. For Pawhuskin B, the central pyranostilbene core is the primary focus of disconnection.

The retrosynthetic strategy for this compound involves dissecting the molecule into two main building blocks:

Pinosylvin (B93900) (3,5-dihydroxy-trans-stilbene) : This naturally occurring stilbene (B7821643) provides the foundational aromatic backbone of the molecule.

An α,β-unsaturated aldehyde : This component is crucial for the formation of the pyran ring through a cyclization reaction.

This approach is considered convergent, as it involves the synthesis of complex fragments separately before they are joined together. This modular strategy is advantageous as it allows for the independent synthesis and modification of each fragment, which can be beneficial for creating analogs for structure-activity relationship (SAR) studies.

Total Synthesis Strategies

The total synthesis of this compound has been achieved through various strategies, primarily focusing on the efficient construction of its characteristic pyranostilbene skeleton.

Convergent Synthesis Approaches

Convergent synthesis is a hallmark of many strategies aimed at producing this compound and its relatives. This approach involves the independent synthesis of key fragments of the molecule, which are then combined in the later stages of the synthesis. For instance, the synthesis of Pawhuskin A, a closely related compound, utilizes a convergent sequence where a prenylated aldehyde is joined with a geranylated phosphonate. nih.govuiowa.edu This general convergent principle is also applicable to this compound, where a stilbene unit is coupled with a component that forms the pyran ring. This method offers flexibility and efficiency, as the individual fragments can be prepared and optimized separately before the final coupling step.

Pyranostilbene Core Formation Methodologies

The formation of the pyranostilbene core is the pivotal step in the synthesis of this compound. A key methodology for this transformation involves a one-pot reaction between pinosylvin and an appropriate α,β-unsaturated aldehyde. researchgate.net This reaction is often catalyzed by an agent such as ethylenediamine (B42938) diacetate (EDDA). researchgate.net The process typically involves dissolving pinosylvin in an anhydrous solvent like dimethylformamide (DMF), followed by the addition of the α,β-unsaturated aldehyde and the catalyst under an inert atmosphere. This method provides an efficient and direct route to the pyranostilbene skeleton, which is the central structural feature of this compound. researchgate.net

Stereoselective and Regioselective Synthetic Control

Achieving stereoselective and regioselective control is a critical aspect of synthesizing complex molecules like this compound and its analogs. Stereoselectivity refers to the preferential formation of one stereoisomer over another, while regioselectivity is the preference for a reaction to occur at one position over another. masterorganicchemistry.commdpi.com

In the context of related pawhuskin syntheses, stereoselectivity is crucial in reactions like the Horner-Wadsworth-Emmons condensation, which is used to form the stilbene double bond with the desired (E)-configuration. nih.govuiowa.edu

Regioselectivity becomes particularly important when introducing substituents onto the aromatic rings. nih.gov For example, directed ortho metalation is a powerful technique used to control the position of substitution on a benzene (B151609) ring. uiowa.eduacs.org In the synthesis of Pawhuskin C, a directed ortho metalation was a key step. uiowa.edu Similarly, for analogs of Pawhuskin A, halogen-metal exchange has been employed to prepare specific regioisomers by controlling the placement of prenyl groups on the A-ring. nih.gov These methods for regiocontrol are essential for the precise construction of the substituted aromatic portions of the pawhuskin molecules.

Enantioselective Synthesis Strategies

Currently, there is limited specific information available in the provided search results regarding the enantioselective synthesis of this compound itself. However, the broader field of natural product synthesis often employs enantioselective strategies to obtain a single, optically pure enantiomer of a chiral molecule. Such strategies can involve the use of chiral catalysts, chiral auxiliaries, or enzymes to control the stereochemical outcome of a reaction. mdpi.comresearchgate.net While not explicitly detailed for this compound in the search results, the principles of enantioselective synthesis are relevant to the synthesis of other complex natural products and could be applied to this compound if a specific enantiomer were targeted. researchgate.net

Challenges and Advancements in Synthetic Yield and Purity

The synthesis of complex natural products like this compound invariably presents challenges related to reaction yields and the purity of the final product. Optimizing reaction conditions, such as temperature, reaction time, and the choice of catalysts and solvents, is crucial for maximizing yield and minimizing the formation of byproducts.

Furthermore, the development of one-pot reactions, such as the EDDA-catalyzed formation of the pyranostilbene core, contributes to improved efficiency by reducing the number of separate reaction and purification steps. researchgate.net The use of palladium-catalyzed cross-coupling reactions has also been explored for the synthesis of related prenylated stilbenes, offering alternative routes to these structures. ncl.res.in Continuous efforts to refine synthetic routes and purification techniques are essential for obtaining sufficient quantities of pure this compound for further research.

Derivatization and Analog Synthesis Strategies

Design Principles for Pawhuskin B Analogs

The design of this compound analogs is guided by principles largely established through the synthesis and evaluation of derivatives of the more potent Pawhuskin A. acs.orgresearchgate.net These studies aim to understand the importance of key structural features, such as the prenyl groups and the phenolic hydroxyls on the stilbene (B7821643) core, for biological activity. acs.org The overarching goal in designing analogs is to systematically modify the this compound structure to enhance target affinity and selectivity, improve pharmacokinetic properties, or simplify the synthesis. slideshare.net

The number and position of prenyl groups on the stilbene scaffold are critical determinants of biological activity within the pawhuskin family. Analog design strategies frequently involve the modification of these lipophilic chains.

Repositioning: Synthetic work on pawhuskin analogs has demonstrated that moving the prenyl group to different positions on the aromatic rings can dramatically alter receptor selectivity. For instance, analogs of Pawhuskin A where the prenyl group was repositioned were found to have altered selectivity for κ (kappa) and δ (delta) opioid receptors. researchgate.netnih.gov This highlights that the specific location of this group is a key element of the "address" region of the pharmacophore, which confers selectivity. nih.gov Synthesizing this compound analogs with the prenyl group shifted from its natural position is a logical strategy to explore new biological profiles.

Alteration of Chain Structure: While direct examples for this compound are not prominent, a general principle in analog design is the modification of the isoprenoid chain itself. This could include changing its length, introducing degrees of unsaturation, or adding functional groups to probe the size and nature of the hydrophobic binding pocket.

The central stilbene core, with its characteristic diarylethenyl structure and phenolic hydroxyl groups, offers multiple avenues for derivatization.

Hydroxyl Group Modification: The phenolic hydroxyl groups are key interaction points, likely forming hydrogen bonds with receptor targets. nih.gov A common derivatization strategy involves methylation of these groups. Studies on Pawhuskin A analogs have included the preparation of partially and fully methylated derivatives to assess the contribution of each hydroxyl group to binding affinity. acs.orgacs.org This strategy can also improve metabolic stability and bioavailability.

Aromatic Ring Substitution: Introducing other substituents (e.g., halogens, small alkyl groups) onto the aromatic rings of the stilbene core can modulate the electronic properties and steric profile of the molecule, potentially leading to improved interactions with biological targets.

Isosteric and bioisosteric replacements are advanced strategies in medicinal chemistry aimed at improving a molecule's properties while retaining its essential binding features. cambridgemedchemconsulting.comipinnovative.comresearchgate.net This involves replacing a functional group with another that has similar physical or chemical properties.

Olefin Isosteres: The central double bond of the stilbene core is a potential liability, susceptible to metabolic breakdown or light-induced cis-trans isomerization, which can affect biological activity. researchgate.net To address this, researchers have prepared pawhuskin analogs where the olefin is replaced by a more stable 1,2,3-triazole ring. researchgate.netresearchgate.net

Amide Isosteres: In another approach, amide bonds have been used as isosteres for the stilbene olefin in the pawhuskin scaffold. nih.gov Interestingly, these amide analogs showed a dramatic shift in biological activity away from the classical opioid receptors, highlighting how isosteric replacement can unlock entirely new pharmacological profiles. nih.gov Applying these olefin replacements to the this compound scaffold could yield novel compounds with improved stability and potentially different biological activities.

Derivatization of the Stilbene Core

Synthetic Methodologies for Analog Preparation

The preparation of this compound and its analogs relies on convergent and flexible synthetic routes that allow for the combination of different building blocks. The Horner-Wadsworth-Emmons (HWE) condensation is the cornerstone of most synthetic approaches to the pawhuskin family. researchgate.netacs.org

This core strategy involves disconnecting the target molecule at the central double bond, which allows for the synthesis to proceed by coupling a substituted benzaldehyde (B42025) with a substituted benzylphosphonate. acs.org This approach is highly convergent and offers significant flexibility, as a single aldehyde can be reacted with a library of different phosphonates (or vice versa) to rapidly generate a range of analogs. acs.org

Key steps in these synthetic methodologies include:

Preparation of Intermediates: The synthesis begins with the preparation of the two key coupling partners: a substituted benzaldehyde and a benzylphosphonate. This often requires multi-step sequences involving protection of reactive functional groups (like phenols, often as methoxymethyl (MOM) or silyl (B83357) ethers), and regioselective installation of the prenyl moieties. nih.govnih.gov

Regioselective Prenylation: Introducing the prenyl group at a specific position on the aromatic ring is a significant challenge. Directed ortho-metalation has proven to be a valuable technique for achieving this regioselectivity. nih.govnih.gov

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE condensation is used to form the crucial stilbene double bond, typically with high stereoselectivity for the desired E-isomer. researchgate.net

Deprotection: The final step involves the removal of protecting groups to yield the free phenolic analogs.

Mechanistic and Biological Activity Investigations

Interaction with Opioid Receptors

Pawhuskin B, a naturally occurring geranyl stilbene (B7821643), has been identified as a modulator of opioid receptors. Its activity, along with related compounds isolated from Dalea purpurea, has been a subject of interest due to the plant's use in traditional Native American medicine. uiowa.eduwikipedia.org Unlike traditional opioids, this compound is a non-nitrogenous compound, which is a surprising characteristic for a molecule that interacts with the opiate receptor system. uiowa.edu

Initial in vitro studies on organic extracts of Dalea purpurea led to the isolation of this compound and its analogs, pawhuskin A and C. researchgate.net These compounds were evaluated for their ability to bind to opioid receptors.

In a competitive binding assay using [³H]-naloxone, a non-selective opioid antagonist, in rat brain striatal tissue, this compound demonstrated the ability to displace the radioligand, indicating its affinity for opioid receptors. uiowa.edu However, compared to its analog, pawhuskin A, which exhibited the strongest activity with a Ki value of 0.29 ± 0.11 μM, this compound showed comparatively weaker opioid receptor displacement. wikipedia.orgresearchgate.net The inhibitory constant (Ki) for this compound was determined to be in the micromolar range, specifically 4.2–11.4 μM, indicating a lower binding affinity than pawhuskin A. wikipedia.org Another related compound, petalostemumol, was found to be the least active, with a Ki value greater than 100 μM. researchgate.net

Table 1: Opioid Receptor Binding Affinities of Pawhuskins and Related Compounds

| Compound | Ki (μM) |

|---|---|

| Pawhuskin A | 0.29 ± 0.11 |

| This compound | 4.2–11.4 |

| Pawhuskin C | 11.4 ± 7.9 |

| Petalostemumol | >100 |

Data from in vitro opioid receptor assays. wikipedia.orgresearchgate.net

Further investigations into the functional activity of the pawhuskin family have revealed their role as opioid receptor antagonists. While detailed functional antagonism studies specifically for this compound are not as extensively reported as for pawhuskin A, the initial findings suggest a similar mechanism of action. Pawhuskin A has been characterized as a competitive silent antagonist at the κ (kappa), μ (mu), and δ (delta) opioid receptors. wikipedia.org It has been shown to cause a rightward shift in the agonist concentration-response curve, which is indicative of competitive antagonism. acs.orgacs.org Given that this compound shares a similar structural scaffold, it is plausible that it also functions as an antagonist, albeit with lower potency, as suggested by its weaker binding affinity. wikipedia.org The research on pawhuskin analogues has led to the development of selective antagonists for both the delta and kappa opioid receptors, highlighting the potential of the pawhuskin core structure in developing novel opioid receptor modulators. nih.govnih.gov

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, trigger intracellular signaling cascades. nih.gov A key step in this process is the coupling of the receptor to G-proteins, which leads to the modulation of downstream effectors like adenylyl cyclase and ion channels. nih.govfrontiersin.org

As an antagonist, this compound would be expected to bind to the opioid receptor but not induce the conformational change necessary for G-protein coupling and subsequent signaling. Instead, it would block the receptor from being activated by endogenous or exogenous agonists. Functional assays based on [³⁵S]GTP-γ-S binding are used to study the G-protein activation, and it has been shown that pawhuskin A does not exhibit agonist activity, supporting its role as an antagonist. uiowa.eduacs.orgacs.org This lack of agonist-induced G-protein activation prevents the downstream signaling events typically associated with opioid agonists, such as the inhibition of cAMP production. frontiersin.org

Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where endogenous ligands bind. nih.gov These modulators can either enhance (positive allosteric modulators, PAMs) or inhibit (negative allosteric modulators, NAMs) the effect of the orthosteric ligand. nih.govmdpi.com While there has been growing interest in allosteric modulators for opioid receptors, there is currently no direct evidence to suggest that this compound acts through an allosteric mechanism. The available data points towards a competitive antagonism at the orthosteric binding site. wikipedia.orgacs.orgacs.org

G-Protein Coupling and Downstream Signaling Pathway Modulation

Enzyme Inhibition Studies

In addition to its effects on opioid receptors, this compound has been investigated as a potential inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. This enzyme is an RNA-dependent RNA polymerase that is crucial for the replication of the viral genome, making it a key target for antiviral drug development. nih.govresearchgate.net

In an in silico study that screened a large number of terpenes for their activity against HCV NS5B polymerase, this compound was identified as a promising candidate. nih.govresearchgate.net The study utilized molecular docking simulations to predict the binding of these compounds to the polymerase. The results indicated that both stereoisomers of this compound could form stable interactions with the active site of the enzyme, suggesting they could act as effective competitive inhibitors. nih.govresearchgate.net These in silico findings position this compound as a good candidate for further biochemical and antiviral testing to validate its potential as an HCV NS5B polymerase inhibitor. nih.gov

Other Enzyme Target Profiling

While the pawhuskin family of compounds is primarily recognized for its interaction with opioid receptors, research has extended to profiling the activity of this compound against other enzymatic targets. Notably, its potential as an antiviral agent has been explored through computational studies.

In silico investigations have identified this compound as a potential inhibitor of the Hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication. nih.govresearchgate.netsciprofiles.com These studies compared the docking performance of a library of terpenes, including this compound, against the HCV NS5B polymerase (PDB-ID: 3FQK) with known inhibitors such as sofosbuvir (B1194449) and dasabuvir. nih.govsciprofiles.com The results indicated that this compound had a more favorable docking score than these established drugs, suggesting a strong potential for inhibitory activity. nih.govresearchgate.netsciprofiles.comresearchgate.net

In the context of its originally identified target class, this compound demonstrates weaker binding affinity for opioid receptors compared to its analog, Pawhuskin A. wikipedia.org Reports indicate that this compound, along with Pawhuskin C, exhibits comparatively weak opioid receptor displacement, with inhibition constants (Kᵢ) in the micromolar range. wikipedia.orgsmolecule.com The structural difference, specifically the chromene ring with a methyl-pentenyl chain in this compound, contributes to this reduced affinity compared to the specific prenylation pattern of Pawhuskin A.

| Target Enzyme | Compound | Reported Binding Affinity (Kᵢ) / Activity | Method |

|---|---|---|---|

| Opioid Receptors | This compound | 4.2–11.4 µM | Competitive Binding Assay wikipedia.org |

| Opioid Receptors | Pawhuskin A | 0.29 ± 0.11 µM | Competitive Binding Assay researchgate.net |

| HCV NS5B Polymerase | This compound | Identified as a potential competitive inhibitor | In Silico Molecular Docking nih.govresearchgate.net |

Cellular Pathway Investigations (Non-Physiological/Non-Clinical Contexts)

Influence on Cellular Signaling Cascades

The interaction of this compound with its molecular targets suggests a consequent influence on specific cellular signaling cascades. As a competitive antagonist of opioid receptors, this compound is predicted to modulate pathways downstream of these G protein-coupled receptors (GPCRs). wikipedia.org Activation of κ-opioid receptors (KORs), a primary target for the pawhuskin scaffold, is coupled to the Gαi/o subunit, which inhibits adenylyl cyclase, reduces cyclic AMP (cAMP) levels, and modulates ion channels. wikipedia.org Furthermore, KOR activation can stimulate mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinases (JNK). wikipedia.org As an antagonist, this compound would block these agonist-induced signaling events.

Studies on isosteres and related compounds have provided further insight into potential pathway modulation. Amide isosteres derived from the pawhuskin stilbene core have been shown to act as antagonists for the opioid growth factor (OGF) / opioid growth factor receptor (OGFR) axis. researchgate.netnih.gov This signaling system is integral to the control of cellular and organ growth. researchgate.netnih.gov Additionally, research on the effects of other opioid agonists has highlighted the involvement of the PI3K/AKT and Notch signaling pathways, suggesting that antagonists like this compound could also intersect with these fundamental cellular regulation networks. frontiersin.org

Exploration of Potential Cellular Targets

Research has identified two primary cellular targets for this compound. The first is the family of opioid receptors, for which this compound acts as a competitive antagonist, albeit with lower potency than Pawhuskin A. wikipedia.orgmdpi.com Its affinity is most pronounced at the κ-opioid receptor (KOR). researchgate.netresearchgate.net

The second significant potential target, identified through computational methods, is the HCV NS5B polymerase. nih.govresearchgate.netsciprofiles.com In silico screening studies aimed at discovering novel inhibitors for this viral enzyme selected this compound as a promising candidate from a large library of terpenes based on its favorable binding energy and interaction stability. nih.govsciprofiles.com

Furthermore, investigations into synthetic analogs have broadened the scope of potential targets. The demonstration that stilbene isosteres of pawhuskins can selectively antagonize the opioid growth factor receptor (OGFR) suggests that this receptor is also a potential, or programmable, target for compounds based on the this compound scaffold. researchgate.netnih.gov

Investigation of Molecular Binding Modes and Interaction Dynamics

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking simulations have been instrumental in elucidating the binding mode of this compound with its potential targets, most notably the HCV NS5B polymerase. nih.govresearchgate.net In a comprehensive in silico study, this compound was docked into the active site of the HCV NS5B enzyme (PDB-ID: 3FQK). nih.govsciprofiles.com The results from these simulations, using software such as GOLD and InstaDock, revealed that this compound achieved superior scores in terms of fitness, predicted inhibitory constant (pKi), and binding free energy compared to the approved drugs sofosbuvir and dasabuvir. nih.govsciprofiles.com

These studies suggest that both stereoisomers of this compound can form stable interactions within the active site region of the polymerase. nih.govresearchgate.net Specifically, analysis of the binding region indicated that the S-pawhuskin isomer binds in a region overlapping with other identified terpenes like isogemichalcone C. researchgate.net The strong, stable interactions observed in these docking poses suggest that this compound may act as an effective competitive inhibitor, occupying the site where the formation of the reaction product would normally occur. nih.govresearchgate.net For opioid receptors, while detailed docking studies for this compound are less reported, it is understood that the compound's unique prenylated structure is a key determinant of its binding affinity.

| Compound | Target | Docking Score (PLP.Fitness) | Binding Free Energy (kcal/mol) | Predicted pKi |

|---|---|---|---|---|

| This compound (R-isomer) | HCV NS5B Polymerase | 85.08 | -8.9 | 6.52 |

| This compound (S-isomer) | HCV NS5B Polymerase | 85.62 | -9.1 | 6.67 |

| Sofosbuvir (Control) | HCV NS5B Polymerase | 78.36 | -8.2 | 6.01 |

| Dasabuvir (Control) | HCV NS5B Polymerase | 72.48 | -8.5 | 6.23 |

Data sourced from a 2023 study on terpene inhibitors of HCV NS5B polymerase. nih.gov

Molecular Dynamics Simulations for Binding Stability

To validate the findings from molecular docking and assess the temporal stability of the ligand-protein interactions, molecular dynamics (MD) simulations were performed. nih.govsciprofiles.com The docked complexes of this compound stereoisomers with the HCV NS5B polymerase were subjected to 150-nanosecond-long MD simulations. nih.govsciprofiles.com

The results of these simulations confirmed the stability of the binding. nih.govresearchgate.net Both the R- and S-isomers of this compound were shown to form very stable interactions within the active site of the enzyme throughout the simulation period. nih.govresearchgate.netsciprofiles.com This stability is a critical indicator of a compound's potential to be an effective inhibitor, as it suggests the compound can remain bound to its target long enough to exert a biological effect. The simulations demonstrated that this compound, along with a few other selected terpenes, maintained stable conformations and interactions, unlike other screened compounds that were either weakly bound or required significant conformational rearrangement to achieve a stable binding pose. nih.govsciprofiles.com

Structure-Based Probe Design Principles

The elucidation of the molecular targets and mechanisms of action for a bioactive natural product like this compound is a fundamental challenge in chemical biology. Structure-based probe design is a powerful strategy that leverages the known chemical structure of a compound to create specialized tools for biological investigation. rjeid.comthermofisher.kr These chemical probes are typically derivatives of the parent molecule, modified to include a reporter tag or a reactive group, enabling target identification, visualization, and mechanistic studies. researchgate.netnih.gov

The design process begins with an understanding of the structure-activity relationships (SAR) of the parent compound. For the pawhuskin family, synthetic analogues of Pawhuskin A have been created to probe the importance of key structural features, such as the placement of prenyl groups and the phenolic hydroxyl groups, for its biological activity at opioid receptors. ebi.ac.ukacs.orgacs.org A similar SAR study for this compound would be a prerequisite for rational probe design, as it would identify regions of the molecule that are critical for bioactivity and those that can be chemically modified without significant loss of function.

Key principles guiding the design of chemical probes for a molecule like this compound include:

Selection of Modification Site: The primary challenge is to identify a position on the this compound scaffold where a linker and a functional moiety can be attached without disrupting the molecule's three-dimensional conformation and its interaction with its biological target. The hydroxyl groups present on the stilbene framework are often primary candidates for such modifications through reactions like esterification. smolecule.com The goal is to choose a site that is synthetically accessible and minimally impacts the compound's potency and selectivity. researchgate.net

Linker Design: A linker is used to connect the this compound core to the functional group. The linker's length, rigidity, and chemical nature are critical. It must be long and flexible enough to allow the attached tag to be accessible for detection or interaction (e.g., biotin (B1667282) binding to streptavidin) without sterically hindering the binding of the this compound core to its target protein.

Choice of Functional Moiety: The functional group is chosen based on the intended application of the probe.

Affinity-Based Probes: These probes incorporate a tag, such as biotin, for affinity purification. After the probe binds to its cellular target(s), the complex can be isolated from cell lysates using streptavidin-coated beads, allowing for subsequent identification of the target protein by mass spectrometry. researchgate.net

Activity-Based Probes (ABPP): These probes contain a reactive group, often a photoreactive group like a benzophenone (B1666685) or diazirine, which can form a covalent bond with the target protein upon photoactivation. acs.org This creates a permanent link between the probe and its target, facilitating more robust target identification.

Imaging Probes: For visualizing the subcellular localization of the target, a fluorescent dye (fluorophore) can be attached to the this compound scaffold.

An advanced strategy involves modifying the core scaffold itself to improve its properties as a probe. For instance, in related stilbene research, the central double bond, which is prone to isomerization, has been replaced with a 1,2,3-triazole ring to create more stable analogues while preserving biological activity. nih.gov Such a strategy could be applied to this compound to develop probes with enhanced stability for in vivo studies.

The entire process is often iterative, involving the synthesis of several candidate probes with different linkers and attachment points, followed by biological evaluation to select the most effective tool for in-depth mechanistic investigation. researchgate.net

Table 1: Core Principles for Structure-Based Chemical Probe Design

| Principle | Description | Relevance to this compound |

|---|---|---|

| Retained Bioactivity | The probe must retain the biological activity and target selectivity of the parent compound. researchgate.net | Modifications to the this compound structure must not abolish its specific interactions with cellular targets. |

| Target Selectivity | The probe should ideally bind only to the intended target(s) to avoid misleading results from off-target effects. researchgate.netnih.gov | SAR studies on this compound analogues would help define the pharmacophore required for selective binding. |

| Synthetic Accessibility | The probe must be synthesizable through a practical chemical route. | The synthesis of Pawhuskin A analogues demonstrates that the stilbene scaffold can be chemically manipulated. acs.orgnih.gov |

| Cell Permeability | For studying intracellular targets, the probe must be able to cross the cell membrane. researchgate.net | The lipophilic nature of the prenyl groups on this compound may contribute to cell permeability. |

| Inclusion of a Control | A crucial component of any probe-based experiment is a negative control—a structurally similar but biologically inactive molecule. nih.gov | An inactive analogue of this compound would be synthesized to differentiate specific binding events from non-specific interactions. |

Table 2: Components of a Hypothetical this compound-Based Chemical Probe

| Component | Function | Examples of Functional Groups |

|---|---|---|

| Pharmacophore | The core molecular structure responsible for biological activity. | This compound |

| Linker | A chemical chain that tethers the pharmacophore to the functional group without interfering with its binding. | Polyethylene glycol (PEG), Alkyl chains |

| Reporter/Reactive Group | The functional moiety that enables detection, purification, or covalent labeling of the target. | Affinity Tag: BiotinFluorophore: Fluorescein, RhodaminePhotoreactive Group: Benzophenone, Diazirine |

Table 3: Mentioned Compounds

| Compound Name |

|---|

| Pawhuskin A |

| This compound |

| Pawhuskin C |

| Biotin |

| Benzophenone |

Advanced Structure Activity Relationship Sar Investigations

Correlation of Structural Features with Biological Activity Profiles

The biological activity of the pawhuskin family of compounds is intrinsically linked to their unique chemical architecture, primarily the prenylated stilbene (B7821643) scaffold. uiowa.edu While Pawhuskin B itself generally displays weaker binding affinity for opioid receptors compared to its more potent analog, Pawhuskin A, its structural simplicity has made it a valuable tool for SAR studies. smolecule.comwikipedia.org Research has consistently shown that the nature and placement of the isoprenoid side chains and the phenolic hydroxyl groups are critical in modulating potency and receptor selectivity.

Key findings from SAR studies on the pawhuskin framework reveal several important correlations:

Prenylation: The presence and position of prenyl groups are crucial for opioid receptor affinity. Modifications to these groups can significantly alter a compound's binding profile, including its selectivity and potency.

Stilbene Core: The stilbene backbone is a foundational element of the pawhuskin pharmacophore. Studies on related analogs where the central olefinic bond is replaced with more stable isosteres, such as a triazole ring or an amide linkage, have shown that it is possible to preserve or even enhance biological activity, suggesting the core's primary role is to correctly orient the two aromatic rings. nih.gov

Phenolic Hydroxyl Groups: The hydroxyl groups on the aromatic rings are significant for activity. In studies of the related schweinfurthin compounds, the presence of at least one free phenol (B47542) on the D-ring was found to be important for differential cytotoxicity, a finding that may have relevance for the pawhuskin series as well. researchgate.net Research on Pawhuskin A analogs has further underscored the importance of the phenolic groups for receptor activity. acs.org

The following table summarizes the comparative activity of this compound and its related natural compounds, highlighting the structural impact on opioid receptor binding.

| Compound | Key Structural Features | Opioid Receptor Binding Affinity (Kᵢ or Kₑ) |

| Pawhuskin A | Geranyl and prenyl side chains | Kᵢ = 0.29 µM; Kₑ = 203 nM (kappa) |

| This compound | Chromene ring with methyl-pentenyl chain | 4.2–11.4 µM |

| Pawhuskin C | Mono-prenylated stilbene scaffold | >10 µM |

| Petalostemumol | Geranylated stilbene | >100 µM |

Data sourced from multiple studies. smolecule.comwikipedia.orgresearchgate.net Binding values represent a range reported in the literature and are used for comparative purposes.

Identification of Pharmacophoric Elements for Receptor Interaction

The pharmacophore of the pawhuskin class represents a departure from classical opioid ligands, which are typically nitrogenous compounds featuring a piperidine (B6355638) ring. uiowa.edu The non-nitrogenous stilbene core of this compound and its congeners constitutes a novel pharmacophore for opioid receptor interaction. uiowa.eduacs.org

Key pharmacophoric elements identified through SAR and computational studies include:

Two Aromatic Rings: These are connected by a linker (the ethenyl bridge in the natural stilbene) that maintains a specific distance and orientation required for receptor pocket insertion.

Hydrogen Bond Donors: The phenolic hydroxyl groups act as crucial hydrogen bond donors, interacting with specific amino acid residues within the receptor binding site. nih.gov

Hydrophobic Moieties: The isoprenoid side chains (prenyl and geranyl groups) provide essential hydrophobic interactions that contribute significantly to binding affinity. nih.gov The specific arrangement of these groups can dictate selectivity between different opioid receptor subtypes. researchgate.netresearchgate.net

Impact of Stereochemistry and Regiochemistry on Activity and Selectivity

The precise three-dimensional arrangement of atoms (stereochemistry) and the specific placement of functional groups (regiochemistry) have a profound impact on the biological activity and receptor selectivity of pawhuskin analogs. The synthesis of various isomers has been a key strategy to probe these effects. uiowa.edu

Regiochemistry: The placement of the isoprenoid chains on the aromatic rings is a critical determinant of opioid receptor selectivity. uiowa.edu Synthetic studies have demonstrated that moving a prenyl group to a different position on the aromatic ring can switch the compound's preference from one opioid receptor subtype to another. researchgate.netresearchgate.net For example, while Pawhuskin A shows moderate selectivity for the kappa opioid receptor (KOR), a synthetic regioisomer was found to be a potent and highly selective KOR antagonist. researchgate.netresearchgate.net Another regioisomer, where the prenyl group was moved to a different position, surprisingly resulted in a selective delta opioid receptor (DOR) antagonist. nih.gov This highlights the sensitivity of the receptor binding pockets to the specific substitution pattern on the stilbene core.

Stereochemistry: While the natural stilbene core of this compound exists as the E (trans) isomer, the molecule also contains chiral centers, meaning it can exist as different stereoisomers (enantiomers or diastereomers). The stereochemistry of a molecule is often pivotal for its biological activity, as biological targets like enzymes and receptors are themselves chiral. uou.ac.in

In the context of other biological targets, the stereochemistry of this compound has been shown to be significant. Computational studies investigating potential inhibitors for the Hepatitis C virus (HCV) NS5B polymerase found that both stereoisomers of this compound formed very stable interactions within the enzyme's active site. researcher.liferesearchgate.netnih.gov This suggests that for this particular target, both enantiomers may be effective competitive inhibitors, a finding that awaits experimental confirmation. For other classes of natural products, such as 3-Br-acivicin, stereochemistry leads to significant differences in biological activity, with natural isomers often being the most potent. mdpi.com

Computational SAR Modeling and Predictive Algorithms

Computational methods have become an indispensable tool in the study of this compound and its analogs, allowing for the prediction of biological activity and the rational design of new compounds. These in silico techniques provide insights into ligand-receptor interactions at an atomic level.

Molecular Docking and Dynamics: Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method was successfully used in a virtual screening study that identified this compound as a potential inhibitor of the HCV NS5B polymerase. researcher.lifenih.gov In that study, various terpenes were docked into the enzyme's active site, and this compound was among the top candidates selected for further analysis. researchgate.netnih.gov

Following docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-receptor complex over time. For this compound, 150-nanosecond MD simulations confirmed that both of its stereoisomers formed stable and persistent interactions with the HCV NS5B active site, reinforcing the prediction of its inhibitory potential. researcher.liferesearchgate.netnih.gov Similar docking and MD simulation approaches are used to model the interaction of pawhuskin analogs with opioid receptors, helping to explain observed selectivity and guide the synthesis of new derivatives. nih.gov

Predictive Algorithms and Pharmacophore Modeling: Computational models are also used to predict pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). Servers like SwissADME and pkCSM were used to calculate the drug-likeness and ADMET values for this compound in the HCV inhibitor study. researchgate.netnih.gov

Pharmacophore modeling methods, such as the Conformationally Sampled Pharmacophore (CSP) approach, can build a consensus model from a diverse set of active ligands. nih.gov Such models define the essential 3D arrangement of chemical features required for biological activity. For the pawhuskins, computational studies have helped construct pharmacophore models that highlight the key hydrogen-bonding and hydrophobic features necessary for interacting with opioid receptors, guiding the design of analogs with improved properties. nih.gov

The table below outlines some of the computational tools and their applications in the study of this compound.

| Computational Method | Application | Key Findings for this compound / Analogs |

| Molecular Docking (e.g., GOLD, InstaDock) | Predict binding mode and affinity | Identified this compound as a potential HCV NS5B inhibitor; predicts binding poses in opioid receptors. nih.govresearchgate.netnih.gov |

| Molecular Dynamics (MD) Simulations | Assess stability of ligand-receptor complex | Confirmed stable binding of both this compound stereoisomers in the HCV NS5B active site. researcher.liferesearchgate.netnih.gov |

| ADMET Prediction (e.g., SwissADME, pkCSM) | Calculate drug-likeness and pharmacokinetic properties | Used to evaluate the potential of this compound as a drug candidate. researchgate.netnih.gov |

| Pharmacophore Modeling | Identify essential 3D chemical features for activity | Defines the key hydrogen bond donor/acceptor sites and hydrophobic regions for opioid receptor interaction. nih.govnih.gov |

Advanced Research Methodologies and Experimental Techniques in Pawhuskin B Studies

Application of Advanced Biophysical Techniques for Ligand-Target Interactions

Understanding the interaction between a ligand like Pawhuskin B and its biological target is fundamental to pharmacology. Advanced biophysical techniques provide quantitative and qualitative data on these interactions, revealing details about binding affinity, kinetics, thermodynamics, and structural changes. nuvisan.comnih.gov While this compound itself is less studied than its more potent analog, Pawhuskin A, the methodologies applied to the Pawhuskin family are directly relevant. researchgate.net

The primary molecular targets for the Pawhuskin family have been identified as opioid receptors. acs.org Studies on Pawhuskin A have confirmed it acts as a competitive antagonist at kappa (KOP), mu (MOP), and delta (DOP) opioid receptors. acs.orgnih.gov Biophysical methods are critical for characterizing such interactions in detail.

Key Biophysical Techniques in Pawhuskin Research:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for the initial structural elucidation of novel compounds. The structures of Pawhuskin A, B, and C were originally determined using NMR and high-resolution mass spectrometry (HRMS). researchgate.netresearchgate.net Beyond structure, NMR techniques like Saturation Transfer Difference (STD-NMR) and Water-LOGSY can identify which parts of a ligand are in close contact with a target protein, mapping the binding epitope.

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure real-time binding kinetics. nuvisan.com It provides data on association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) can be calculated. In the context of this compound, SPR could be used to precisely quantify its binding affinity to different opioid receptor subtypes and to screen analogs for improved binding characteristics. nuvisan.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nuvisan.com This allows for the determination of the binding affinity (K_D), stoichiometry (n), and the thermodynamic profile (enthalpy, ΔH, and entropy, ΔS) of the interaction. This information provides insight into the forces driving the binding of this compound to its target, such as hydrogen bonds or hydrophobic interactions.

Thermal Stability Assays (TSAs): Techniques like Differential Scanning Fluorimetry (DSF) or nanoDSF measure the change in a protein's melting temperature upon ligand binding. nuvisan.com An increase in thermal stability indicates a direct interaction. This method can be used as a primary screening tool to confirm target engagement between this compound analogs and opioid receptors.

These techniques, often used in combination, provide a comprehensive picture of the ligand-target interaction, guiding the development of more potent and selective molecules. nih.gov

In Vitro Assay Development and Standardization for Reproducibility

In vitro assays are the cornerstone of pharmacological profiling, allowing for the controlled study of a compound's biological activity. For this compound, these assays are designed to quantify its affinity for opioid receptors and to determine its functional effect (i.e., whether it acts as an agonist or antagonist).

The initial discovery of the Pawhuskin family's activity involved screening in an opioid receptor assay. researchgate.netresearchgate.net Subsequent, more detailed studies on Pawhuskin A have utilized specific, standardized assays that are also applicable to this compound.

Radioligand Binding Assays: This is a classic method to determine the binding affinity of a compound. The assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand that has a known high affinity for the target receptor. The resulting data are used to calculate the inhibition constant (K_i), which reflects the compound's binding affinity. This compound was found to have a weaker binding affinity than Pawhuskin A. smolecule.com

Functional Assays: To determine whether a compound activates or inhibits a receptor, functional assays are employed. Since opioid receptors are G-protein coupled receptors (GPCRs), assays often measure downstream signaling events. For instance, a cAMP (cyclic adenosine (B11128) monophosphate) inhibition assay can be used; agonists typically inhibit cAMP production, while antagonists block this effect. Studies confirmed that Pawhuskin A is a competitive antagonist, as it produced a rightward shift in the agonist concentration-response curve without having any intrinsic agonist activity itself. acs.orgnih.gov Similar assays would be essential to fully characterize the functional profile of this compound.

Standardization of these assays, including the use of consistent cell lines (e.g., HEK293 cells expressing specific receptors), defined buffer conditions, and adherence to reporting guidelines, is crucial for ensuring that data are reproducible and comparable across different studies. ifyber.com

Table 1: Reported In Vitro Binding Affinities of Pawhuskin Compounds for Opioid Receptors This table compiles data from various sources to show the comparative binding affinities.

| Compound | Binding Affinity (K_i or K_e in µM) | Receptor Specificity Noted | Source |

|---|---|---|---|

| Pawhuskin A | 0.29 ± 0.11 | Non-specific opioid assay | researchgate.netresearchgate.net |

| Pawhuskin A | 0.203 (K_e) | Preferential for kappa (κ) opioid receptor | smolecule.com |

| This compound | 4.2–11.4 | Weaker antagonist activity | smolecule.com |

| This compound | 11.4 ± 7.9 | Non-specific opioid assay | researchgate.net |

| Pawhuskin C | >10 | Weaker receptor binding |

Omics Approaches for Target Identification and Pathway Elucidation

While classical pharmacological assays have identified opioid receptors as primary targets for Pawhuskins, "omics" technologies offer an unbiased, system-wide approach to discover additional targets and elucidate downstream signaling pathways. nih.gov These methods are particularly valuable for understanding the full biological impact of a compound and for identifying potential off-target effects or novel therapeutic applications. smolecule.com

Chemoproteomics for Target Identification: This approach aims to identify all the proteins in a cell that interact with a given small molecule. A common strategy is affinity-purification mass spectrometry (AP-MS). A this compound molecule would be chemically modified to include a reactive group and an affinity tag (like biotin). This "probe" is then incubated with cell lysate. The probe and its bound proteins are pulled down and the proteins are identified by mass spectrometry. This could confirm the interaction with opioid receptors and potentially identify novel binding partners.

Transcriptomics for Pathway Analysis: Techniques like RNA-sequencing (RNA-seq) can be used to measure changes in gene expression across the entire genome in response to treatment with this compound. By analyzing which genes are up- or down-regulated in neuronal cells, for example, researchers can identify the cellular pathways that are modulated by the compound's antagonism of opioid receptors. This could reveal downstream effects on pathways related to inflammation, neuroprotection, or addiction. smolecule.comd-nb.info

Metabolomics: This technique analyzes the global profile of metabolites in a biological system. Treatment with this compound could alter cellular metabolism as a downstream consequence of receptor binding. Analyzing these changes can provide a functional readout of the compound's activity and its impact on cellular state.

These omics approaches provide a holistic view of a compound's mechanism of action, moving beyond a single target to a systems-level understanding. nih.govnih.gov

Chemical Biology Tools and Probes Development

Chemical biology seeks to use small molecules as tools to study and manipulate biological systems. nih.gov The development of chemical probes based on the this compound scaffold is a critical step in advancing research into its function. The successful total synthesis of this compound is a key enabler for these efforts, as it allows for the creation of structural analogs and derivatized probes that are not available from the natural source. thieme-connect.com

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can determine which chemical features are essential for its activity. Extensive SAR studies on Pawhuskin A have shown that the placement of the prenyl and geranyl groups is critical for potency and selectivity towards different opioid receptor subtypes. researchgate.netacs.org One analog of Pawhuskin A, for instance, showed improved selectivity and potency for the kappa opioid receptor. researchgate.netnih.gov Similar synthetic efforts focused on the this compound scaffold could lead to the development of more refined molecular tools.

Development of Chemical Probes: A chemical probe is a highly selective and potent small molecule used to study a specific protein or pathway. chemicalprobes.org Starting from the this compound structure, chemists can synthesize probes for specific applications.

Affinity Probes: As mentioned in the omics section, attaching a biotin (B1667282) tag to this compound creates a probe suitable for affinity purification of its binding partners. biorxiv.org

Fluorescent Probes: Attaching a fluorescent dye to this compound would allow researchers to visualize its localization within cells using microscopy, providing spatial and temporal information about where it interacts with its targets.

The creation of a library of analogs and specialized probes based on this compound is essential for dissecting its biological role and for validating opioid receptors and other potential targets in various physiological and disease contexts. acs.org

Future Research Directions and Unexplored Avenues for Pawhuskin B

Elucidating Novel Biological Mechanisms Beyond Current Scope

The established biological activity for the Pawhuskin family is the modulation of opioid receptors. nih.govuiowa.edu Future research on Pawhuskin B should strategically investigate biological activities outside of this primary mechanism. Stilbenes, the structural class to which this compound belongs, are known to possess a wide array of pharmacological properties, including anti-inflammatory, neuroprotective, and anticancer effects, presenting fertile ground for new discoveries. ontosight.airesearchgate.net

Potential areas for investigation include:

Anti-inflammatory Pathways: Other flavonoids and stilbenes have been shown to exert anti-inflammatory effects through the modulation of pathways involving p38 mitogen-activated protein kinase (MAPK), c-Jun N-terminal kinase (JNK), and cyclooxygenase (COX)-2. acs.org Future studies could assess whether this compound can modulate these or other inflammatory signaling cascades in cellular models of inflammation. acs.org

Neuroinflammation and Neuroprotection: Given that neuroinflammation is a contributing factor in neurodegenerative diseases, exploring the potential of this compound to mitigate inflammatory processes in brain-specific cells could be a valuable research avenue. michaeljfox.org Research could focus on its ability to modulate inflammatory pathways in microglia and other neural cells. michaeljfox.org

Cancer Cell Proliferation: The schweinfurthins, a related class of prenylated stilbenes, are noted for their potent anti-cancer properties. uiowa.edu This precedent suggests that this compound could be screened against various cancer cell lines to identify any potential cytotoxic or anti-proliferative activities, which are currently unknown. nih.gov

Exploration of Undiscovered Analogs with Tailored Research Properties

The structural simplicity of this compound relative to Pawhuskin A makes it an attractive starting point for synthetic modification and the exploration of structure-activity relationships (SAR). Research on Pawhuskin A analogs has already demonstrated that the placement of prenyl or geranyl groups on the stilbene (B7821643) core is a critical determinant of potency and selectivity for different opioid receptor subtypes (e.g., kappa and delta). researchgate.netresearchgate.net

Future synthetic campaigns could focus on:

Systematic Structural Modification: A systematic approach to modifying the this compound scaffold could yield analogs with entirely new biological activities or enhanced potency for novel targets. This could involve altering the existing prenyl group, introducing new functional groups, or modifying the core stilbene structure.

Regiospecific Synthesis: Advanced synthetic strategies, such as directed ortho-metalation and selective halogen-metal exchange reactions, could be employed to create a library of this compound regioisomers. acs.orgresearchgate.net This would allow for a detailed investigation into how the positioning of substituents affects biological function, potentially leading to the discovery of analogs with high selectivity for a specific target. researchgate.netuiowa.edu

Isosteric Replacement: As has been explored with Pawhuskin A, replacing key structural features with isosteres, such as amide bonds for the stilbene double bond, can lead to compounds with dramatically different biological activities, including activity at the opioid growth factor receptor (OGFR). researchgate.netresearchgate.net Applying this concept to this compound could uncover novel pharmacological profiles.

Advancements in Scalable and Sustainable Synthesis

The ability to produce this compound and its future analogs in sufficient quantities is essential for thorough biological evaluation. uiowa.edu Current synthetic routes, such as those employing the Horner-Wadsworth-Emmons condensation, are effective at the laboratory scale but present challenges for large-scale production. nih.govuiowa.edu

Future research should prioritize the development of more efficient, scalable, and sustainable synthetic methods:

Green Chemistry Principles: The application of green chemistry principles could significantly improve the sustainability of the synthesis. nih.gov This includes the use of less hazardous solvents, replacing stoichiometric reagents with catalytic alternatives, and minimizing waste production.

Flow Chemistry: Transitioning key reaction steps to a continuous flow chemistry setup could offer benefits in terms of scalability, safety, and reproducibility, allowing for more consistent production of this compound and its derivatives.

Development of this compound as a Research Probe in Chemical Biology

A high-quality chemical probe is a small molecule used to study the function of a protein or biological process. mskcc.orgnih.gov Such probes must be potent and selective for their target. promega.com While this compound in its natural form is likely not potent enough to serve as a high-quality probe for opioid receptors wikipedia.org, its scaffold holds promise as a starting point for developing such tools. researchgate.net

Key steps in this direction include:

Target Identification and Optimization: If a novel biological target for a this compound analog is identified (as discussed in 10.1), further chemical optimization would be required to create a potent and selective ligand for that target. mdpi.com This requires extensive SAR studies to create a compound with high affinity (typically <100 nM) and significant selectivity (>30-fold) over related proteins. promega.com

Development of a Negative Control: A crucial component of a chemical probe set is an inactive analog that is structurally very similar to the active probe but does not engage the target. nih.gov The synthesis of an inactive counterpart to a potent this compound analog would be essential to validate that the observed biological effects are due to on-target activity. nih.gov

Demonstration of Target Engagement: To be validated as a probe, it is critical to demonstrate that the molecule directly interacts with its intended target in living cells. promega.com Techniques such as cellular thermal shift assays (CETSA) or the use of tagged derivatives (e.g., biotinylated or fluorescent) would be necessary to confirm target engagement. nih.govmdpi.com

Addressing Reproducibility Challenges in this compound Research

Reproducibility is a significant challenge in all areas of biomedical science, and research on natural products like this compound is no exception. Addressing these challenges proactively will be critical for building a robust understanding of its potential.

Future research efforts must incorporate rigorous practices to ensure reproducibility:

Thorough Compound Characterization: All batches of synthesized this compound or its analogs must be rigorously characterized to confirm their identity and purity. This includes the use of standard analytical techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC).

Standardization of Biological Assays: To ensure that results can be compared across different studies and laboratories, detailed and standardized protocols for all biological assays are necessary. This includes specifying cell lines, passage numbers, reagent sources, and specific experimental conditions.

Transparency and Data Sharing: Researchers should commit to transparent reporting and making raw data publicly available through repositories. This allows for independent validation and meta-analysis of findings, strengthening confidence in the results.

Data Tables

Table 1: Comparative Opioid Receptor Binding of Pawhuskin Compounds

This table summarizes the reported binding affinities of Pawhuskin A, B, and C, highlighting the significantly weaker activity of this compound that has influenced research priorities.

| Compound | Receptor Binding Affinity (Kᵢ or Kₑ in µM) | Receptor Type(s) | Reference(s) |

| Pawhuskin A | 0.203 - 0.29 | κ, μ, δ Opioid Receptors | wikipedia.orgsmolecule.comresearchgate.net |

| This compound | 4.2 - 11.4 | Opioid Receptors (non-selective) | wikipedia.orgsmolecule.com |

| Pawhuskin C | >10 | Opioid Receptors (non-selective) | wikipedia.org |

Kᵢ and Kₑ are measures of binding affinity; lower values indicate stronger binding.

Q & A

Basic Research Questions

Q. What analytical techniques are essential for characterizing the purity and structural identity of Pawhuskin B?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, and 2D experiments like COSY and HSQC) and high-resolution mass spectrometry (HRMS) are critical for structural elucidation. Purity should be confirmed via high-performance liquid chromatography (HPLC) with UV detection, ensuring a single peak at ≥95% purity. For novel derivatives, X-ray crystallography may resolve stereochemical ambiguities .

Q. How should researchers design experiments to assess the stability of this compound under varying physiological conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled temperatures (e.g., 25°C, 40°C), pH gradients (1–10), and light exposure. Use HPLC to monitor degradation products over time. Statistical tools like ANOVA can identify significant degradation pathways. Ensure compliance with NIH guidelines for preclinical reporting to enhance reproducibility .

Q. What ethical standards apply to preclinical studies involving this compound in animal models?

- Methodological Answer : Follow the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines. Include details on animal housing, sample size justification, randomization, and blinding. Institutional Animal Care and Use Committee (IACUC) approval is mandatory. Report adverse events transparently, and provide raw data in supplementary materials for peer validation .

Q. How can researchers optimize synthesis protocols for this compound to improve yield and scalability?

- Methodological Answer : Use design of experiments (DoE) methodologies, such as factorial designs, to test variables like reaction temperature, solvent polarity, and catalyst loading. Response surface methodology (RSM) can model interactions between parameters. Validate optimized protocols with triplicate runs and report yields as mean ± standard deviation .